2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-4-2-3-5-7(6)10(11,12)13/h2-5,16H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXYARRENNXGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250334-60-1 | |
| Record name | 2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable nucleophile, followed by oxidation and hydrolysis steps. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form an intermediate alcohol, which is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(trifluoromethyl)phenyl]propanoic acid or 2-[2-(trifluoromethyl)phenyl]acetone.
Reduction: Formation of 2-[2-(trifluoromethyl)phenyl]propanol or 2-[2-(trifluoromethyl)phenyl]propanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and biological activity. The presence of both a hydroxyl group and a carboxylic acid moiety allows it to engage in various chemical reactions typical of carboxylic acids, such as esterification and amidation. Its trifluoromethyl group enhances its electronic properties, making it a valuable building block in organic synthesis.
Pharmaceutical Applications
- Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The trifluoromethyl group is associated with increased biological activity due to its electron-withdrawing effect, which stabilizes reactive intermediates during biochemical processes. Preliminary studies suggest that 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid may interact with enzymes or receptors involved in inflammatory pathways, indicating potential therapeutic applications in conditions like rheumatoid arthritis and chronic pain management .
- Analgesics : The compound's structural characteristics suggest it could serve as an intermediate in synthesizing novel analgesics. Compounds with similar functional groups have shown promising results in alleviating pain through various mechanisms of action .
- Cancer Research : Investigations into the antiproliferative effects of structurally related compounds have demonstrated significant activity against cancer cell lines. For instance, derivatives have been synthesized that mimic peptide inhibitors, showcasing potential for development as anticancer agents .
Agrochemical Applications
The unique properties of this compound also make it suitable for use in agrochemicals. Its ability to interact with biological systems can be harnessed for developing herbicides or pesticides that target specific pathways in plants or pests without affecting non-target organisms.
Biological Studies
- Binding Affinity Studies : Initial research has focused on the compound's binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic benefits of the compound .
- Toxicological Assessments : Understanding the safety profile of this compound is essential for its application in pharmaceuticals and agrochemicals. Toxicological studies are being conducted to evaluate its effects on human cells and potential environmental impacts .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity, inhibition of specific signaling pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Position and Electronic Effects
Table 1: Positional Isomers of Trifluoromethylphenylpropanoic Acids
Functional Group Modifications
Table 2: Derivatives with Varied Functional Groups
Key Insight: Replacing the hydroxyl group with amino or ketone functionalities alters polarity and biological interactions. For instance, amino derivatives exhibit zwitterionic behavior, enhancing solubility in aqueous media .
Biological Activity
2-Hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid, a compound characterized by its trifluoromethyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group enhances lipophilicity, which can facilitate cellular penetration and influence the compound's interaction with biological targets.
- Chemical Formula : C10H9F3O2
- Molecular Weight : 224.17 g/mol
- Structure : The compound features a propanoic acid backbone with a hydroxyl group and a trifluoromethyl-substituted phenyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances the compound's binding affinity due to increased hydrophobic interactions, allowing it to modulate enzyme activity and potentially alter signaling pathways involved in inflammation and cancer progression .
Anticancer Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown selective inhibition of cancer cells while sparing normal cells, suggesting a targeted mechanism of action. This selectivity is often linked to the inhibition of heat shock protein 90 (HSP90) and its related pathways, which are crucial for cancer cell survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the recruitment of polymorphonuclear neutrophils (PMNs) at sites of inflammation by modulating chemokine signaling pathways. This action could potentially alleviate conditions associated with chronic inflammation .
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and HeLa. For example, certain derivatives showed IC50 values as low as 0.69 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Compound Cell Line IC50 (μM) 7a HCT-116 0.69 7g HeLa 0.12 - Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the active sites of target proteins involved in cancer proliferation, demonstrating their potential as therapeutic agents .
Pharmacokinetic Studies
Pharmacokinetic evaluations suggest that modifications in the chemical structure can significantly affect the absorption and distribution profiles of these compounds. The trifluoromethyl group has been associated with improved metabolic stability and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-2-[2-(trifluoromethyl)phenyl]propanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via α-hydroxylation of 2-(2-trifluoromethylphenyl)propanoic acid derivatives. Oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled acidic conditions is a common approach . For yield optimization, reaction parameters such as temperature (e.g., 0–5°C for CrO₃ to prevent over-oxidation) and stoichiometric ratios (e.g., 1:1.2 substrate-to-oxidizer) should be fine-tuned. Impurities like 2-oxo derivatives may form during oxidation, necessitating purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30 v/v) . Nuclear Magnetic Resonance (¹H/¹³C NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) can confirm structure: expected signals include a singlet for the hydroxyl proton (δ 5.2–5.5 ppm) and splitting patterns for the trifluoromethylphenyl group (δ 7.4–7.8 ppm, aromatic protons) . Mass spectrometry (ESI-MS) should show [M-H]⁻ at m/z 248.05 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicological data, assume acute toxicity risks. Use fume hoods for weighing and synthesis steps to minimize inhalation . Engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) — nitrile gloves, lab coats, and safety goggles — are mandatory. Emergency showers and eyewash stations must be accessible . Contaminated clothing should be laundered separately using trained protocols to avoid secondary exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in biological assays (e.g., anti-inflammatory vs. no activity) may arise from impurities or stereochemical variations. Validate purity via HPLC and chiral chromatography (e.g., Chiralpak® AD-H column) to isolate enantiomers . Replicate assays under standardized conditions (e.g., COX-2 inhibition using human recombinant enzyme, 37°C, pH 7.4) with positive controls (e.g., ibuprofen). Statistical analysis (ANOVA, p < 0.05) should confirm reproducibility .
Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with target enzymes like cyclooxygenase-2 (COX-2) . Molecular docking simulations (AutoDock Vina) can predict binding conformations, guided by X-ray crystallography data of enzyme active sites . Validate hypotheses via site-directed mutagenesis (e.g., mutating COX-2 Tyr385 to alanine) to assess residue-specific interactions .
Q. How can environmental persistence and biodegradability of this compound be evaluated?
- Methodological Answer : Conduct OECD 301F biodegradability tests: incubate the compound (10 mg/L) with activated sludge (pH 7, 25°C) and measure biochemical oxygen demand (BOD) over 28 days. A BOD >60% indicates ready biodegradability . For persistence studies, use HPLC-MS to track degradation products in simulated sunlight (UV-B, 280–320 nm) and aquatic matrices (pH 5–9) .
Q. What advanced techniques are suitable for analyzing metabolic pathways in preclinical studies?
- Methodological Answer : Radiolabel the compound (¹⁴C at the hydroxy group) and administer it to rodent models. Collect plasma, urine, and feces over 24–72 hours. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope tracing identifies phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolites . Microsomal incubations (human liver microsomes + NADPH) can confirm in vitro metabolic stability .
Data Management and Regulatory Considerations
Q. How should researchers address discrepancies between experimental and computational physicochemical property data?
- Methodological Answer : Cross-validate experimental logP (octanol/water partition coefficient) and pKa values with computational tools (e.g., ACD/Labs Percepta). For example, experimental logP (2.1 ± 0.2) may differ from in silico predictions (1.8) due to solvent effects. Use potentiometric titration (GLpKa) for accurate pKa determination . Document deviations in the context of measurement uncertainty (±0.1 units) .
Q. What regulatory guidelines apply to the use of this compound in pharmaceutical impurity profiling?
- Methodological Answer : Follow ICH Q3A/B guidelines for impurity thresholds (e.g., ≤0.15% for unidentified impurities in APIs) . Use certified reference materials (CRMs) like Impurity M(EP) (CAS 60057-62-7) for HPLC calibration . Stability studies (25°C/60% RH, 6 months) must confirm that degradation products remain below qualified limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
